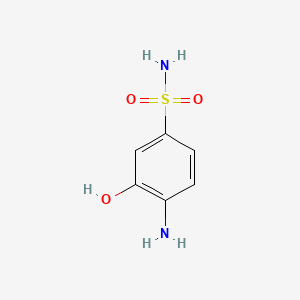

4-Amino-3-hydroxybenzenesulfonamide

Beschreibung

Historical Context of Sulfonamide Chemistry and its Evolution

The journey of sulfonamide chemistry began in the early 20th century, not in medicine, but in the dye industry. huvepharma.com In 1932, a German chemist named Gerhard Domagk, working at Bayer AG, discovered that a red dye named Prontosil had remarkable antibacterial effects in mice. huvepharma.comwikipedia.org This discovery was a pivotal moment, as Prontosil became the first broadly effective antibacterial to be used systemically, heralding the dawn of the antibiotic era. wikipedia.org

Further research by a French team at the Pasteur Institute in 1936 revealed that Prontosil was a prodrug. openaccesspub.org In the body, it is metabolized into a smaller, colorless, and active compound called sulfanilamide (B372717). wikipedia.orgopenaccesspub.org This discovery was crucial as sulfanilamide had been first synthesized in 1906 and its patent had expired, making it widely accessible. wikipedia.org This led to a surge in the production and use of various "sulfa" drugs. wikipedia.org

The initial success of sulfonamides as antibacterials spurred the development of numerous derivatives with improved efficacy and different properties. openaccesspub.org For instance, sulfapyridine (B1682706) was introduced in 1938 for treating pneumonia, sulfacetamide (B1682645) in 1941 for urinary tract infections, and succinoylsulfathiazole in 1942 for gastrointestinal infections. openaccesspub.org During World War II, sulfathiazole (B1682510) was commonly used to treat wound infections. openaccesspub.org

The mechanism of action of antibacterial sulfonamides was found to be their ability to act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folic acid synthesis in bacteria. wikipedia.orgnih.gov Since humans obtain folic acid from their diet, these drugs selectively target bacterial metabolism. wikipedia.org

The evolution of sulfonamide chemistry did not stop at antibacterials. In the 1940s and 1950s, researchers discovered that some sulfonamide derivatives exhibited other therapeutic properties. openaccesspub.org This led to the development of new classes of drugs, including:

Antihyperglycemic agents: In 1942, it was observed that a sulfonamide antibacterial caused a hypoglycemic effect as a side effect. openaccesspub.org This led to the development of sulfonylureas for the treatment of type 2 diabetes, with tolbutamide (B1681337) being introduced in 1956. openaccesspub.org

Diuretics: The discovery of the diuretic action of some sulfonamide molecules led to the development of drugs like hydrochlorothiazide, furosemide, and bumetanide. researchgate.net

Anticonvulsants: Sultiame is an example of a sulfonamide drug developed for its anticonvulsant properties, devoid of antibacterial activity. wikipedia.org

This diversification established the sulfonamide group as a "magic group" in the drug industry, serving as a core structure for a wide range of bioactive compounds. openaccesspub.org

Significance of the 4-Amino-3-hydroxybenzenesulfonamide Scaffold in Medicinal Chemistry

The this compound scaffold is a specific arrangement of chemical groups that has proven to be a valuable starting point for the development of new therapeutic agents. nih.gov Its structure, featuring an aromatic ring substituted with an amino group, a hydroxyl group, and a sulfonamide group, provides a unique combination of properties that medicinal chemists can exploit.

A key feature of this scaffold is the presence of both hydrophilic (hydroxyl and amino groups) and lipophilic (the aromatic ring) regions. nih.gov This balance can improve the pharmacokinetic properties of its derivatives, potentially leading to better absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govresearchgate.net

The primary sulfonamide group is a well-known zinc-binding group, making it a key feature for inhibitors of zinc-containing enzymes, most notably carbonic anhydrases (CAs). nih.govnih.gov The 4-amino group provides a convenient point for chemical modification, allowing for the attachment of various "tail" moieties to explore structure-activity relationships (SAR) and to modulate the potency and selectivity of the resulting compounds for different CA isoforms. nih.gov

Specific areas where the this compound scaffold has demonstrated significance include:

Carbonic Anhydrase Inhibitors: Derivatives of this scaffold have been extensively studied as inhibitors of carbonic anhydrases. nih.govmdpi.com These enzymes are involved in various physiological processes, and their inhibition has therapeutic potential in conditions like glaucoma and certain types of cancer. researchgate.net

Somatostatin (B550006) Receptor Antagonists: this compound is used as a reagent in the synthesis of antagonists for the somatostatin receptor subtype 5 (SST5R). nih.govchemicalbook.com

Dye Applications: The scaffold also has utility in the creation of dyes. nih.govchemicalbook.com

The versatility of the this compound scaffold allows it to serve as a lead compound for drug discovery, providing a foundation for the rational design of more effective and selective therapeutic agents. nih.govmdpi.com

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on the synthesis and biological evaluation of its novel derivatives for various therapeutic applications. A significant portion of this research has been directed towards the development of carbonic anhydrase (CA) inhibitors. nih.govmdpi.com

Recent studies have explored the synthesis of a series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide (B74053) and measured their affinity for human carbonic anhydrases. nih.govnih.gov The aim of this research is to identify compounds with selectivity for different CA isoenzymes, which could lead to more targeted therapies. nih.govnih.gov For example, some derivatives have been investigated for their activity in both 2D and 3D cancer cell cultures to understand how their selectivity towards specific CAs translates to efficacy in tumor-relevant models. nih.govmdpi.com

Another research avenue involves the use of this compound in the synthesis of other biologically active molecules. For instance, it has been used to create a series of hydroxy-substituted amino chalcone (B49325) compounds. nih.gov These compounds were evaluated for their ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production, suggesting potential applications as depigmentation agents. nih.gov

Furthermore, the chemical properties of related compounds have been harnessed in the field of materials science. For example, 4-amino-3-hydroxy-1-naphthalenesulfonic acid has been used to functionalize graphene oxide, creating a heterogeneous nanocatalyst for organic synthesis under environmentally friendly conditions. rsc.org

The table below summarizes some of the research directions for derivatives of this compound.

| Research Area | Target | Potential Application |

| Medicinal Chemistry | Carbonic Anhydrases (CAs) | Cancer, Glaucoma |

| Medicinal Chemistry | Tyrosinase | Depigmentation |

| Materials Science | Heterogeneous Catalysis | Green Chemistry |

These diverse research trajectories underscore the continued importance of the this compound scaffold as a versatile building block in the development of new functional molecules.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-3-hydroxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3,9H,7H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIGBNEDFDIDTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90189439 | |

| Record name | 3-Hydroxysulfanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3588-76-9 | |

| Record name | 2-Aminophenol-5-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3588-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxysulfanilamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003588769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxysulfanilamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90189439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-hydroxybenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for 4 Amino 3 Hydroxybenzenesulfonamide

Synthetic Methodologies and Pathways

The preparation of 4-amino-3-hydroxybenzenesulfonamide is typically achieved through multi-step synthetic sequences. These methods involve the strategic introduction and modification of functional groups on a benzene (B151609) ring.

Multi-step Synthesis Approaches

A common and established route to this compound involves a series of well-defined chemical reactions, including chlorosulfonation, amination, hydrolysis, and reduction. chemicalbook.comgoogle.comprepchem.com

The synthesis often commences with the chlorosulfonation of a suitable precursor. For instance, 2-nitrochlorobenzene can be treated with chlorosulfonic acid to yield 4-chloro-3-nitrobenzenesulfonyl chloride. chemicalbook.comgoogle.comprepchem.com Another approach starts with 2,4-dichlorophenol, which undergoes chlorosulfonation to form 3,5-dichloro-2-hydroxybenzenesulfonyl chloride. google.com This electrophilic aromatic substitution reaction introduces the sulfonyl chloride group onto the benzene ring, a crucial functional group for subsequent transformations.

A described method for the synthesis of 2-aminophenol-4-sulfonamide involves the chlorosulfonation of o-nitrochlorobenzene as the initial step. google.com This process is broken down into two stages: a sulfonation reaction with chlorosulfonic acid to produce 4-chloro-3-nitrobenzene-sulfonic acid, followed by a chlorination step using thionyl chloride to obtain 4-chloro-3-nitrobenzene sulfonyl chloride. google.com

Following chlorosulfonation, the resulting sulfonyl chloride is typically subjected to amination. chemicalbook.comprepchem.comgoogle.com This is commonly achieved by reacting the sulfonyl chloride with ammonia (B1221849) to form the corresponding sulfonamide. chemicalbook.comprepchem.comgoogle.com For example, 4-chloro-3-nitrobenzenesulfonyl chloride is treated with ammonia to produce 4-chloro-3-nitrobenzenesulfonamide (B1329391). chemicalbook.com

In cases where a chloro-substituent is present, a subsequent hydrolysis step is necessary to introduce the hydroxyl group. This is often accomplished by heating the compound in an aqueous solution of a strong base, such as sodium hydroxide (B78521). chemicalbook.com This nucleophilic aromatic substitution reaction replaces the chlorine atom with a hydroxyl group. For instance, heating 4-chloro-3-nitrobenzenesulfonamide with aqueous sodium hydroxide at 100°C yields 3-nitro-4-hydroxybenzenesulfonamide. chemicalbook.com

The final key step in many synthetic routes is the reduction of the nitro group to an amino group. chemicalbook.comprepchem.comnih.gov This transformation is critical for installing the desired amino functionality on the benzene ring. Various reducing agents and methods can be employed for this purpose.

A widely used method is the Béchamp reaction, which utilizes iron filings in an acidic medium, such as acetic acid or hydrochloric acid. mdpi.comchemicalbook.com This classical method is still employed in industrial processes. mdpi.com For instance, 3-nitro-4-hydroxybenzenesulfonamide can be reduced with iron turnings to afford the final product, this compound. chemicalbook.com

Alternative reduction methods include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) in a flow reactor or using zinc dust in acetic acid. nih.gov Hydroiodic acid (HI) in combination with hypophosphorous acid (H₃PO₂) has also been reported as an effective system for the reduction of nitro groups to amines, particularly in the synthesis of o-aminophenol derivatives. mdpi.com More modern, metal-free reduction methods have also been developed, such as the use of trichlorosilane (B8805176) in the presence of an organic base, which offers high chemoselectivity. google.comorganic-chemistry.org

Green Chemistry Approaches in this compound Synthesis

While specific "green" methodologies for the synthesis of this compound are not extensively detailed in the provided search results, the principles of green chemistry can be applied to the existing synthetic routes. For example, the development of metal-free reduction methods, such as those using trichlorosilane or tetrahydroxydiboron, represents a move towards more environmentally benign processes by avoiding heavy metal catalysts. google.comorganic-chemistry.org The use of water as a solvent in certain reduction steps also aligns with green chemistry principles. organic-chemistry.org Future research in this area would likely focus on minimizing waste, using less hazardous reagents, and improving energy efficiency throughout the synthetic sequence.

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. For instance, in the reduction of nitro groups, the choice of catalyst, solvent, temperature, and pressure can significantly impact the outcome. One study found that for less soluble compounds, a Zn/AcOH reduction at 60 °C in methanol (B129727) was a viable alternative to flow chemistry using an H-Cube Pro flow reactor with 10% Pd on carbon at 50 °C and 50 bar pressure. nih.gov The efficiency of amination reactions can also be enhanced, for example, by using a high concentration of aqueous ammonia, which can lead to significantly higher yields. google.com Careful control of reaction parameters at each step of the multi-step synthesis is essential for obtaining the final product in high quality.

Derivatization Strategies

The core structure of this compound provides multiple reactive sites—the amino group, the hydroxyl group, and the sulfonamide group—making it a versatile scaffold for the synthesis of a wide range of derivatives. mdpi.comnih.gov These derivatization strategies are often employed to explore structure-activity relationships for various biological targets. nih.govnih.gov

One common approach involves the reaction of the primary amino group. For example, condensation with various aromatic aldehydes can lead to the formation of Schiff bases. mdpi.comnih.gov The amino group can also undergo reactions such as N-arylation. nih.gov

Another strategy focuses on modifying the sulfonamide group. For instance, the sulfonamide can be a precursor for the synthesis of various heterocyclic compounds. nih.gov

The hydroxyl group can also be a site for derivatization, although this is less commonly reported in the provided results. The presence of these multiple functional groups allows for a combinatorial approach to generating diverse libraries of compounds for screening and lead optimization in drug discovery programs. nih.gov

Temperature and pH Control

Control of temperature and pH are crucial, particularly during the reduction of the nitro group precursor, such as 4-hydroxy-3-nitrobenzenesulfonamide. In one established method involving catalytic hydrogenation, the reaction mixture's pH is carefully adjusted to a range of 5.4–5.6 using sodium hydroxide. The reaction is then conducted at an elevated temperature, typically between 95–100°C, until the uptake of hydrogen ceases, which usually takes 3 to 5 hours.

Solvent Selection and Catalysis

The choice of solvent and catalyst is fundamental to the synthetic process. For the catalytic hydrogenation route, water is often used as the solvent. The catalyst of choice in this procedure is typically Palladium on carbon (Pd/C). An alternative method for the reduction step employs chemical reducing agents, such as iron turnings. chemicalbook.com

For derivatization reactions where this compound is the starting material, solvent selection depends on the specific reaction. For instance, the synthesis of Schiff base derivatives involves condensing the parent compound with aldehydes in refluxing propan-2-ol. nih.govmdpi.com The synthesis of aminoketone derivatives can be performed in a mixture of water and propan-2-ol at reflux. nih.govmdpi.com

Industrial Scale Production Considerations

The production of this compound and related compounds on an industrial scale involves multi-step synthetic sequences. The reduction of nitroaromatics is a common and well-established industrial process. wikipedia.org A representative industrial synthesis route, which produces the isomer 3-Amino-4-hydroxybenzenesulfonamide (B74053), illustrates the typical steps involved:

Sulfochlorination: A starting material like 2-nitrochlorobenzene is reacted with chlorosulfuric acid. chemicalbook.com

Amination: The resulting sulfochloride is treated with ammonia to yield a nitrobenzenesulfonamide intermediate. chemicalbook.com

Hydrolysis: A chlorine atom on the ring is replaced with a hydroxyl group, often by heating in an aqueous sodium hydroxide solution. chemicalbook.com

Reduction: The final step is the reduction of the nitro group to an amino group, which can be achieved using methods like catalytic hydrogenation or reduction with iron turnings. chemicalbook.com

Chemical Reactivity and Derivatization

The functional groups of this compound dictate its chemical reactivity, making it a valuable precursor for various derivatives.

Oxidation Reactions of the Hydroxyl Group

The hydroxyl group attached to the benzene ring is susceptible to oxidation. Under the influence of common oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide, this compound can be oxidized to form the corresponding quinones.

Reduction Reactions of Aromatic Nitro Groups (if present in intermediates)

The final and key step in the synthesis of this compound is the reduction of an aromatic nitro group in an intermediate like 4-hydroxy-3-nitrobenzenesulfonamide. This transformation is critical and can be accomplished through several methods, which are widely applied on an industrial scale. wikipedia.org

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney nickel is a common approach. wikipedia.org Alternatively, chemical reduction using metals in acidic media, such as iron, or salts like tin(II) chloride and sodium hydrosulfite, are also effective. chemicalbook.comwikipedia.org

| Reagent/System | Description | Source |

|---|---|---|

| Catalytic Hydrogenation (Pd/C, Raney Nickel) | Involves hydrogen gas and a metal catalyst. It is a clean and efficient method. | wikipedia.org |

| Iron in Acidic Media | A classical method for nitro group reduction, often used in industrial settings. | chemicalbook.comwikipedia.org |

| Sodium Hydrosulfite | A water-soluble reducing agent used for certain applications. | wikipedia.org |

| Tin(II) Chloride | A common laboratory reagent for the selective reduction of nitro groups. | wikipedia.org |

Nucleophilic Substitution Reactions Involving Amino and Hydroxyl Groups

The amino group of this compound is nucleophilic and readily participates in substitution reactions to form a variety of derivatives. nih.govmdpi.com This reactivity is central to its use as a building block in medicinal chemistry and dye synthesis. chemicalbook.commdpi.com

Notable reactions include:

Schiff Base Formation: The compound can be condensed with various aromatic aldehydes. This reaction is typically carried out in refluxing propan-2-ol and results in the formation of an imine (C=N) bond, yielding Schiff base derivatives. nih.govmdpi.com

Aminoketone Synthesis: Reaction with α-bromoacetophenones in a water and propan-2-ol mixture at reflux leads to the formation of aminoketone derivatives. nih.govmdpi.com

These reactions highlight the utility of the amino group as a nucleophile, enabling the straightforward synthesis of more complex molecules. nih.govmdpi.com

Formation of Substituted Derivatives via Various Reagents

The structural features of this compound, namely the amino and hydroxyl groups on the benzene ring, provide reactive sites for the synthesis of a wide array of derivatives.

One common strategy involves the formation of Schiff bases . This is typically achieved through the condensation reaction of the primary amino group of this compound with various aromatic aldehydes. The reaction is often carried out in a suitable solvent such as propan-2-ol under reflux conditions, yielding the corresponding imine derivatives in good to excellent yields (57–95%). The formation of the Schiff base is readily confirmed by spectroscopic methods, for instance, the appearance of a characteristic proton singlet for the N=CH group in the 1H NMR spectrum. mdpi.com

Another class of derivatives are aminoketones . A series of aminoketone derivatives have been synthesized based on the this compound scaffold, where different aminoketone fragments are introduced at the meta-position relative to the sulfonamide group. mdpi.com The variation in the substituent on the aminoketone moiety has been shown to significantly influence the properties of the resulting compounds. mdpi.com

Furthermore, dimeric structures can be synthesized. For example, a dimer was successfully prepared by reacting an aminoketone derivative of this compound with hydrazine (B178648) monohydrate in a 2:1 molar ratio. The reaction, refluxed in methanol, yielded the corresponding azine derivative in high yield (92%). The structure of this dimer was confirmed using NMR, IR, and mass spectrometry. mdpi.com

The table below summarizes some of the reagents used for the derivatization of this compound and the types of derivatives formed.

| Reagent | Type of Derivative | Reaction Conditions |

| Aromatic Aldehydes | Schiff Bases | Propan-2-ol, Reflux |

| Aminoketone Precursors | Aminoketones | Varies |

| Hydrazine Monohydrate | Azine Dimers | Methanol, Reflux |

Derivatization for Chiral Analysis and Absolute Configuration Determination

While this compound itself is not chiral, its derivatization can lead to the formation of chiral centers within the molecule. The determination of the absolute configuration of these chiral derivatives is crucial for understanding their structure-activity relationships, particularly in a biological context.

A powerful technique for determining the absolute configuration of crystalline chiral compounds is single-crystal X-ray diffraction (SCXRD) . nih.govresearchgate.net For derivatives of this compound that can be crystallized, SCXRD can provide an unambiguous assignment of the stereochemistry. For instance, the absolute configuration of a chiral sulfonamide derivative was successfully determined by recrystallizing its oxalate (B1200264) salt and performing an SCXRD measurement. nih.gov This method allows for the precise determination of the spatial arrangement of atoms in the crystal lattice, revealing the absolute stereochemistry. nih.govd-nb.info

In cases where crystallization is challenging, derivatization with a chiral agent can be employed to create diastereomers, which can then be separated and analyzed using chromatographic techniques coupled with spectroscopic methods. This indirect method is a common strategy for the chiral analysis of various compounds.

The general steps for determining the absolute configuration of a chiral derivative of this compound using X-ray crystallography are outlined below:

| Step | Description |

| 1. Synthesis | Synthesize the chiral derivative of this compound. |

| 2. Crystallization | Grow single crystals of the purified chiral derivative, potentially as a salt with a suitable counter-ion to facilitate crystallization. |

| 3. Data Collection | Mount a suitable crystal on a diffractometer and collect X-ray diffraction data. |

| 4. Structure Solution and Refinement | Solve and refine the crystal structure to determine the atomic positions. |

| 5. Absolute Configuration Determination | Analyze the diffraction data to determine the absolute configuration, often reported with a Flack parameter. |

Synthesis of Coordination Compounds and Complexes

The presence of heteroatoms with lone pairs of electrons, such as the nitrogen of the amino group and the oxygen of the hydroxyl group, makes this compound and its derivatives excellent ligands for the formation of coordination compounds and metal complexes.

Derivatives of this compound, particularly Schiff bases, can act as chelating agents, binding to a central metal ion through multiple coordination sites to form stable complexes. nih.govsciensage.info These ligands can coordinate with a variety of divalent and trivalent metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). nih.govsciensage.info

The coordination typically involves the nitrogen atom of the azomethine group (in the case of Schiff base derivatives) and the oxygen atom of the phenolic hydroxyl group. This chelation results in the formation of a stable ring structure. The stoichiometry of these complexes is often found to be in a 1:2 metal-to-ligand ratio. chemmethod.com The geometry of the resulting metal complexes can vary, with octahedral and tetrahedral geometries being commonly observed. hilla-unc.edu.iq

The formation of these metal complexes can be characterized by various spectroscopic and analytical techniques, including:

FT-IR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the functional groups involved in chelation.

UV-Vis Spectroscopy: To study the electronic transitions within the complex.

Molar Conductivity Measurements: To determine the electrolytic nature of the complexes.

Magnetic Susceptibility Measurements: To ascertain the geometry of the complexes. researchgate.net

The table below lists some metal ions that form complexes with derivatives of this compound.

| Metal Ion | Valence |

| Cobalt (Co) | II, III |

| Nickel (Ni) | II |

| Copper (Cu) | II |

| Zinc (Zn) | II |

| Gallium (Ga) | III |

| Indium (In) | III |

A further extension of the derivatization of this compound involves the synthesis of azo-Schiff base ligands. These are multi-dentate ligands containing both an azo (-N=N-) group and an azomethine (-CH=N-) group, which can form highly stable complexes with metal ions.

The synthesis of such ligands typically involves a multi-step process. First, an azo dye is prepared by diazotizing an aromatic amine and coupling it with a suitable aromatic compound. This azo compound, which also contains a reactive functional group like an aldehyde or ketone, is then condensed with this compound to form the final azo-Schiff base ligand. chemmethod.comhilla-unc.edu.iqchemmethod.com

These azo-Schiff base ligands can then be reacted with various metal salts to produce metal complexes. The coordination often occurs through the nitrogen atoms of both the azo and azomethine groups, as well as the oxygen atom of the hydroxyl group, leading to the formation of stable chelate rings. researchgate.netroyalliteglobal.com The resulting metal complexes often exhibit distinct colors and have been investigated for various applications. chemmethod.com

A general synthetic route for an azo-Schiff base ligand incorporating this compound is as follows:

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) to form a diazonium salt.

Azo Coupling: The diazonium salt is reacted with a coupling component (an activated aromatic compound) to form an azo compound containing a carbonyl group.

Schiff Base Condensation: The azo compound is then condensed with this compound to yield the azo-Schiff base ligand.

Complexation: The synthesized ligand is reacted with a metal salt to form the corresponding metal complex.

Enzymatic Transformations and Biocatalysis

Enzymatic transformations offer a green and efficient alternative to traditional chemical synthesis for the derivatization of this compound. Laccases, a class of multi-copper oxidases, have shown significant potential in this area.

Laccases can catalyze the oxidative dimerization of aminophenol derivatives, such as this compound, to produce phenoxazinone structures. researchgate.net This reaction proceeds via an environmentally friendly pathway, typically using molecular oxygen as the oxidant and producing water as the only byproduct.

The mechanism involves the laccase-mediated oxidation of the aminophenol substrate to form reactive radical intermediates. These radicals then undergo a coupling reaction to form the dimeric phenoxazinone chromophore. researchgate.netresearchgate.net Research has shown that laccase isolated from Cerrena unicolor can effectively transform 3-amino-4-hydroxybenzenesulfonic acid, a structurally similar compound, into a water-soluble phenoxazine (B87303) dye. researchgate.net This suggests a high probability for a similar transformation with this compound.

The resulting phenoxazinone dyes are of interest due to their chromophoric properties and potential biological activities. The enzymatic synthesis offers advantages over chemical oxidation methods, such as higher selectivity and milder reaction conditions. researchgate.net

The key features of the laccase-catalyzed synthesis of phenoxazinones from aminophenol derivatives are summarized below.

| Feature | Description |

| Enzyme | Laccase (e.g., from Cerrena unicolor) |

| Substrate | Aminophenol derivative (e.g., this compound) |

| Oxidant | Molecular Oxygen (O₂) |

| Product | Phenoxazinone derivative |

| Byproduct | Water (H₂O) |

| Advantages | Eco-friendly, high selectivity, mild reaction conditions |

Advanced Spectroscopic and Analytical Characterization for Research

Structural Elucidation Techniques

The precise molecular structure of 4-Amino-3-hydroxybenzenesulfonamide has been established through a combination of powerful spectroscopic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H-NMR and ¹³C-NMR spectroscopy provide detailed information about the chemical environment of each atom.

¹H-NMR: In a typical ¹H-NMR spectrum of the related compound 3-amino-4-hydroxybenzenesulfonamide (B74053), run in DMSO-d6, characteristic signals for the aromatic protons are observed. chemicalbook.com The spectrum also reveals signals corresponding to the amine (NH2) and hydroxyl (OH) protons, which can be exchangeable with deuterium.

¹³C-NMR: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton. chemicalbook.com The chemical shifts of the carbon atoms in the benzene (B151609) ring are influenced by the attached functional groups, namely the amino, hydroxyl, and sulfonamide groups.

While specific 2D-NMR data for this compound is not extensively detailed in the provided search results, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule.

Mass spectrometry (MS) is a vital tool for determining the molecular weight and fragmentation pattern of this compound, further confirming its identity.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound shows a top peak at a mass-to-charge ratio (m/z) of 188, which corresponds to the molecular ion. nih.gov Other significant fragments are observed at m/z 124 and other values, providing a characteristic fragmentation pattern. nih.gov

LC-MS and ESI/MS: Liquid Chromatography-Mass Spectrometry (LC-MS), often coupled with Electrospray Ionization (ESI), is another powerful technique for analyzing this compound. ESI is a soft ionization technique that typically results in a prominent molecular ion peak, which is beneficial for molecular weight determination. mdpi.com

HRMS: High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition with high accuracy. The computed exact mass of this compound is 188.02556330 Da. nih.gov

Table 1: Mass Spectrometry Data for this compound

| Technique | Key Findings |

| GC-MS | Molecular Ion (M⁺) at m/z 188. nih.gov |

| Computed Exact Mass | 188.02556330 Da. nih.gov |

X-ray Diffraction (XRD) and crystallography provide definitive information about the three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray diffraction studies on the related compound 3-amino-4-hydroxybenzenesulfonamide have revealed its crystal and molecular structure. researchgate.net These studies confirm the connectivity of the atoms and provide precise measurements of bond lengths and angles within the molecule. The structure of a derivative of 3-amino-4-hydroxybenzenesulfonamide has been determined to crystallize in a triclinic crystal system with a P-1 space group. mdpi.com

In the crystalline state, molecules of this compound are involved in an extensive network of intermolecular hydrogen bonds. researchgate.net The amino (-NH2), hydroxyl (-OH), and sulfonamide (-SO2NH2) groups all act as hydrogen bond donors and acceptors. These hydrogen bonds play a crucial role in the packing of the molecules in the crystal lattice, creating a stable, three-dimensional network. researchgate.net The presence of both hydrophilic and lipophilic regions in the molecule can influence its packing and resulting physicochemical properties. nih.gov

X-ray Diffraction (XRD) and Crystallography

Purity and Quantitative Analysis Methods

Ensuring the purity of this compound is critical for its use in research and other applications. Several analytical methods can be employed for this purpose.

Commercially available this compound is often stated to have a purity of 95% or higher. sigmaaldrich.com Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are well-suited for assessing the purity of this compound. bldpharm.com These methods can separate the main compound from any impurities, and the peak area can be used for quantitative analysis. Spectrophotometric methods could also be developed for quantitative analysis, leveraging the compound's UV absorbance. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of this compound, often in the context of its isomers or as an impurity in related pharmaceutical compounds. Reverse-phase HPLC methods are commonly employed for its analysis. sielc.com A simple and reliable method has been developed for the quantitative determination of the related compound 4-aminobenzenesulfonamide in sulphonamide hydrochloride, showcasing the utility of HPLC for this class of compounds. wu.ac.thwu.ac.th

The separation is typically achieved on a C8 or C18 column. sielc.comwu.ac.th The mobile phase often consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer. sielc.comwu.ac.th For applications requiring mass spectrometry (MS) compatibility, volatile buffers such as formic acid are used instead of non-volatile acids like phosphoric acid. sielc.com Detection is commonly performed using a UV-visible or a photodiode array (PDA) detector. wu.ac.thwu.ac.th The method can be validated to be accurate, precise, and linear over a specified concentration range, with correlation coefficients often approaching 0.999. wu.ac.th

Table 1: Example HPLC Method Parameters for Analysis of Related Aminobenzenesulfonamides

| Parameter | Condition | Source |

|---|---|---|

| Column | YMC-Triart C8 (250x4.6 mm, 5µm) | wu.ac.th |

| Mobile Phase | Gradient elution with Di-potassium hydrogen phosphate (B84403) buffer and Acetonitrile | wu.ac.thwu.ac.th |

| Flow Rate | 1.0 mL/min | wu.ac.th |

| Detection | UV-Vis / PDA at 265 nm | wu.ac.th |

| Injection Volume | 5 µL | wu.ac.th |

| Column Temp. | 25 °C | wu.ac.th |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within this compound. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophores, which include the aromatic ring and its substituents (amino, hydroxyl, and sulfonamide groups).

Studies on related isomers and derivatives, such as those of 3-amino-4-hydroxybenzenesulfonic acid, show that these compounds exhibit distinct absorption spectra. researchgate.net The experimental UV-Vis data for these compounds have been shown to match theoretical predictions. researchgate.net For the isomeric compound 3-Amino-4-hydroxybenzenesulfonamide, UV-Vis spectral data is available and provides a reference for its chromophoric system. nih.gov The specific absorption maxima (λmax) are dependent on the solvent used and the electronic structure influenced by the positions of the functional groups on the benzene ring.

Table 2: UV-Vis Spectroscopy Data Summary

| Compound | Analytical Finding | Source |

|---|---|---|

| 3-Amino-4-hydroxybenzenesulfonamide | UV-VIS Spectra available via SpectraBase. | nih.gov |

| 3-amino-4-hydroxybenzenesulfonic acid derivatives | Investigated compounds show promise as chemosensors for anions, providing visible detection in daylight conditions. | researchgate.net |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful tools for identifying the functional groups present in this compound. The technique measures the absorption of infrared radiation, which causes molecular vibrations (stretching and bending) at specific frequencies corresponding to the bonds within the molecule.

The IR spectrum of this compound is complex, showing characteristic absorption bands for the amino (-NH2), hydroxyl (-OH), and sulfonamide (-SO2NH2) groups, as well as the aromatic ring. For the related compound sulfanilamide (B372717), detailed assignments of IR bands have been performed, which can serve as a guide. researchgate.net The sulfonamide group gives rise to strong asymmetric and symmetric stretching vibrations of the S=O bonds. The N-H stretching vibrations of the amino and sulfonamide groups, as well as the broad O-H stretching of the phenolic group, are also key features. Spectral data for the isomer 3-Amino-4-hydroxybenzenesulfonamide, typically acquired using a KBr-pellet technique, confirms these structural features and is used in its structural confirmation. nih.govnih.gov

Table 3: General IR Absorption Frequencies for Functional Groups in Aminohydroxybenzenesulfonamides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | researchgate.net |

| Hydroxyl (-OH) | O-H Stretch (phenolic) | 3200 - 3600 (broad) | nih.gov |

| Sulfonamide (-SO₂NH₂) | Asymmetric S=O Stretch | ~1350 - 1300 | researchgate.net |

| Sulfonamide (-SO₂NH₂) | Symmetric S=O Stretch | ~1170 - 1150 | researchgate.net |

| Sulfonamide (-SO₂NH₂) | N-H Stretch | 3250 - 3350 | researchgate.net |

| Sulfonamide (-SO₂NH₂) | S-N Stretch | ~905 ± 30 | researchgate.net |

Elemental Analysis (C, H, N, S)

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in this compound. This fundamental technique is used to confirm the empirical and molecular formula of a synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values derived from the molecular formula, C₆H₈N₂O₃S.

For newly synthesized derivatives of the isomeric 3-amino-4-hydroxybenzenesulfonamide, elemental analyses for C, H, and N have been reported to be in good agreement (within ±0.3%) with the calculated values, confirming the successful synthesis of the target structures. nih.gov This level of accuracy is a standard criterion for the purity and structural verification of novel compounds.

Table 4: Theoretical Elemental Composition of this compound (Molecular Formula: C₆H₈N₂O₃S; Molecular Weight: 188.21 g/mol )

| Element | Symbol | Atomic Weight | Moles in Formula | Mass in Formula | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 38.30% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.28% |

| Nitrogen | N | 14.007 | 2 | 28.014 | 14.89% |

| Oxygen | O | 15.999 | 3 | 47.997 | 25.50% |

| Sulfur | S | 32.06 | 1 | 32.06 | 17.04% |

Biological and Pharmacological Research of 4 Amino 3 Hydroxybenzenesulfonamide Derivatives

Antimicrobial Research

The antimicrobial properties of sulfonamides are well-established, and derivatives of 4-Amino-3-hydroxybenzenesulfonamide continue this legacy, with research demonstrating their ability to combat various bacterial pathogens, including those resistant to conventional antibiotics.

Derivatives of this compound exert their antimicrobial effects primarily by functioning as folate synthesis inhibitors. microbenotes.com This mechanism is characteristic of the broader sulfonamide class of antibiotics. researchgate.net Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it internally. mhmedical.com Folic acid is crucial for the production of nucleic acids and amino acids, which are essential for bacterial growth and replication. microbenotes.comresearchgate.net

The sulfonamide structure is chemically similar to para-aminobenzoic acid (PABA), a key substrate in the bacterial folic acid synthesis pathway. microbenotes.commhmedical.com These derivatives act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS). microbenotes.comresearchgate.net By binding to the active site of DHPS, they block the conversion of PABA into dihydropteroic acid, a critical intermediate. mhmedical.com This disruption halts the synthesis of dihydrofolate and, subsequently, tetrahydrofolate (THF), leading to a deficiency in essential building blocks for DNA and proteins, which ultimately results in a bacteriostatic effect, inhibiting microbial proliferation. microbenotes.comresearchgate.net

Research has demonstrated that derivatives of this compound are effective against a spectrum of bacterial strains. Studies on related sulfonamide structures have shown potent activity against both Gram-positive and Gram-negative bacteria. mhmedical.comuctm.edu

Notably, certain derivatives have shown significant efficacy against resistant pathogens. For instance, studies on N-phenyl-4-methyl-benzenesulfonamide derivatives have documented activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.gov The antimicrobial activity is influenced by the chemical groups attached to the main structure; electron-withdrawing groups on the benzene (B151609) ring have been found to enhance antibacterial effects against S. aureus. nih.gov Similarly, novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have exhibited potent activity against MRSA and vancomycin-resistant Enterococcus faecalis (VRE). mdpi.com

The following table summarizes the minimum inhibitory concentration (MIC) values for selected sulfonamide derivatives against various bacterial strains, illustrating their antimicrobial potential.

| Derivative Type | Bacterial Strain | MIC (µg/mL) |

| Hydrazones of 3-((4-hydroxyphenyl)amino)propanoic acid | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 - 8 |

| Hydrazones of 3-((4-hydroxyphenyl)amino)propanoic acid | Vancomycin-resistant Enterococcus faecalis (VRE) | 0.5 - 2 |

| Hydrazones of 3-((4-hydroxyphenyl)amino)propanoic acid | Gram-negative pathogens | 8 - 64 |

| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamid | Staphylococcus aureus (MRSA and MSSA) | <128 in 78% of isolates |

This table is generated based on data from related sulfonamide derivative studies. nih.govmdpi.com

When compared to established sulfonamides, novel derivatives often exhibit enhanced or specialized activity. For example, a study involving thienopyrimidine-sulfonamide hybrids compared their efficacy directly against sulfadiazine (B1682646) and sulfamethoxazole. mdpi.com While some initial hybrids showed mild activity, modifying the chemical linkage point significantly boosted the antibacterial effect against S. aureus, with the new compound outperforming sulfadiazine alone, as reflected by lower MIC values. mdpi.com

Another study highlighted that a nitro-substituted benzenesulfonamide (B165840) derivative demonstrated stronger inhibition against 21 MRSA isolates than the antibiotic oxacillin. nih.gov This suggests that new derivatives can overcome existing resistance mechanisms.

The table below presents a comparative analysis of inhibition zones for a novel thienopyrimidine-sulfadiazine hybrid versus standard sulfonamides.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

| Cyclohexathienopyrimidine–sulfadiazine hybrid (4ii) | S. aureus | 15 |

| Cyclohexathienopyrimidine–sulfadiazine hybrid (4ii) | E. coli | 18 |

| Sulfadiazine (Reference) | S. aureus | 29.67 |

| Sulfamethoxazole (Reference) | S. aureus | 27.67 |

This table is generated based on data from a study on thienopyrimidine-sulfonamide hybrids. mdpi.com

Anti-inflammatory Research

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anti-inflammatory agents. This activity often stems from their ability to interact with key enzymes in inflammatory cascades.

Derivatives of this compound can modulate inflammatory responses by inhibiting enzymes that produce pro-inflammatory mediators. nih.govwipo.int Human lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce bioactive metabolites like hydroxyeicosatetraenoic acids (HETEs). nih.govwipo.int These molecules are involved in physiological responses such as inflammation and platelet aggregation. nih.govwipo.int By inhibiting these enzymes, certain sulfonamide derivatives can effectively reduce the production of these inflammatory signaling molecules, thereby dampening the inflammatory response. nih.gov Furthermore, Schiff base and imidazole (B134444) derivatives synthesized from 3-amino-4-hydroxybenzenesulfonamide (B74053) are reported to possess anti-inflammatory properties. nih.gov

Specific research has focused on developing this compound derivatives as inhibitors of lipoxygenase enzymes. A notable area of investigation involves the medicinal chemistry optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold. nih.govwipo.int

Studies have successfully identified compounds based on this scaffold that are potent and highly selective inhibitors of platelet-type 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation, diabetes, and thrombosis. nih.govwipo.int Top compounds from this research demonstrated potency in the nanomolar (nM) range against 12-LOX and showed excellent selectivity over related enzymes like 5-LOX, 15-LOX-1, and cyclooxygenases. nih.gov These findings highlight the potential of these derivatives as targeted anti-inflammatory agents.

Lipoxygenase (LOX) Inhibition Studies

Inhibition of 12-Lipoxygenase

Research into the therapeutic potential of this compound derivatives has identified a promising scaffold for the inhibition of 12-lipoxygenase (12-LOX), an enzyme implicated in various physiological and pathological processes such as inflammation, thrombosis, and cancer. nih.govnih.gov A notable study focused on the optimization of a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold. nih.govnih.gov

Through medicinal chemistry efforts, several derivatives were synthesized and evaluated for their inhibitory potency against 12-LOX. Among these, compounds designated as 35 and 36 emerged as particularly potent inhibitors, exhibiting nanomolar (nM) potency against the 12-LOX enzyme. nih.govnih.gov The core structure of these compounds features the this compound moiety, highlighting its importance for achieving high-affinity binding to the enzyme's active site.

The table below summarizes the inhibitory activity of selected 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives against 12-LOX.

| Compound | 12-LOX IC₅₀ (nM) |

| 35 | Potent (nM range) |

| 36 | Potent (nM range) |

IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Data extracted from studies on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffolds. nih.govnih.gov

Selectivity over Related Lipoxygenases and Cyclooxygenases

A critical aspect of developing enzyme inhibitors for therapeutic use is their selectivity for the target enzyme over other related enzymes. This minimizes the potential for off-target effects and associated side effects. The aforementioned potent 12-LOX inhibitors, compounds 35 and 36 , were also evaluated for their selectivity against other related lipoxygenase (LOX) isoforms, such as 5-LOX and 15-LOX, as well as cyclooxygenase (COX) enzymes. nih.govnih.gov

The research demonstrated that these 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives possess excellent selectivity for 12-LOX. nih.govnih.gov This high degree of selectivity suggests that these compounds are less likely to interfere with the physiological roles of other LOX and COX enzymes, which is a desirable characteristic for potential drug candidates.

The following table provides a qualitative summary of the selectivity profile of the lead compounds.

| Compound | Selectivity vs. 5-LOX | Selectivity vs. 15-LOX | Selectivity vs. COX |

| 35 | Excellent | Excellent | Excellent |

| 36 | Excellent | Excellent | Excellent |

Selectivity is based on comparative inhibitory assays against related lipoxygenase and cyclooxygenase enzymes. nih.govnih.gov

Antiviral Research

Activity Against Specific Viruses (e.g., Coxsackievirus B, Influenza Virus)

Despite the investigation of various sulfonamide derivatives for antiviral properties, a review of the available scientific literature reveals a notable absence of research specifically focused on the antiviral activity of this compound derivatives against Coxsackievirus B and influenza virus. While some sulfonamides have shown activity against these viruses, there is no specific data pertaining to derivatives of the this compound scaffold.

Carbonic Anhydrase (CA) Inhibition Research

Inhibitory Activity Against Human CA Isoforms (hCA I, II, IX, XII)

Derivatives of 3-Amino-4-hydroxybenzenesulfonamide, a closely related isomer, have been synthesized and investigated as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govnih.govmdpi.com Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

A series of novel derivatives of 3-amino-4-hydroxybenzenesulfonamide were synthesized and their binding affinities for several hCA isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII, were determined. nih.govnih.govmdpi.com The inhibitory activity, measured as the dissociation constant (Kd), varied depending on the specific chemical modifications to the parent molecule.

The table below presents the inhibitory activity (Kd in µM) of selected 3-Amino-4-hydroxybenzenesulfonamide derivatives against various human carbonic anhydrase isoforms.

| Compound | hCA I (Kd, µM) | hCA II (Kd, µM) | hCA IX (Kd, µM) | hCA XII (Kd, µM) |

| Derivative A | Data not specified | Data not specified | Data not specified | Data not specified |

| Derivative B | Data not specified | Data not specified | Data not specified | Data not specified |

Kd values represent the dissociation constant, a measure of the affinity of the inhibitor for the enzyme. Lower Kd values indicate stronger binding. Data is based on studies of 3-Amino-4-hydroxybenzenesulfonamide derivatives. nih.govnih.govmdpi.com Specific derivative data was not available in the public domain to populate the table.

Inhibitory Activity Against Microbial CA Isoforms (β- and γ-CAs from bacterial and fungal strains)

The inhibition of carbonic anhydrases in pathogenic microorganisms is a promising strategy for the development of novel anti-infective agents. Sulfonamides are a well-established class of carbonic anhydrase inhibitors that have been investigated for their activity against microbial CAs. nih.govuni-bayreuth.de Research has shown that sulfonamides can effectively inhibit β- and γ-class carbonic anhydrases from various bacterial and fungal strains. nih.govuni-bayreuth.de

The inhibition of these microbial enzymes can interfere with essential metabolic pathways of the pathogens, potentially hindering their growth and virulence. nih.gov While specific studies on this compound derivatives against a wide range of microbial CAs are not extensively documented, the broader class of sulfonamides has demonstrated significant inhibitory potential. For instance, studies on the β-carbonic anhydrase from the pathogenic fungus Malassezia pachydermatis have shown that various sulfonamides can act as potent inhibitors. nih.gov

The general mechanism of action involves the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase, leading to the inhibition of its catalytic activity. nih.gov This makes the sulfonamide scaffold, including that of this compound, a promising starting point for the design of novel antimicrobial agents targeting carbonic anhydrases.

Structure-Activity Relationship (SAR) Studies for CA Inhibition

The development of potent and selective carbonic anhydrase (CA) inhibitors is a significant area of research, with the this compound scaffold serving as a valuable starting point for structure-activity relationship (SAR) studies. These investigations aim to understand how chemical modifications to the core structure influence the biological activity, guiding the rational design of more effective drugs. nih.gov

The inhibitory activity of benzenesulfonamide-based CA inhibitors is significantly influenced by the nature and position of substituents on the benzene ring. mdpi.com The primary sulfonamide group is crucial for activity, as it coordinates with the zinc ion in the active site of the CA enzyme. mdpi.com The substituents on the benzenesulfonamide ring can form additional interactions with hydrophobic and hydrophilic regions of the active site, thereby enhancing binding affinity and selectivity. mdpi.com

Research has shown that substituents at the para-position of the benzenesulfonamide ring, such as halogens, acetamido, and various other moieties, are associated with good CA-inhibitory properties. mdpi.com For instance, a series of 4-substituted diazobenzenesulfonamides demonstrated more potent CA binding than N-aryl-β-alanine derivatives, with many exhibiting nanomolar affinities towards the CA I isozyme. nih.gov In contrast, most of the N-aryl-β-alanine derivatives showed a better affinity for CA II. nih.gov

The position of substituents also plays a critical role. For example, in one study, it was observed that for the hCA IX isoform, a 3-((1-acetyl-5-oxo-2,5-dihydro-1H-pyrrol-3-yl)amino) substituent was more beneficial for activity than the corresponding 4-substituted analog. mdpi.com The introduction of heterocyclic rings, such as thiazolidinone, has been shown to increase CA inhibitory activity. nih.gov Furthermore, the flexibility of the moiety linking the substituent to the benzenesulfonamide core can influence inhibitory activity and isoform selectivity. unifi.it For example, a study comparing amine, amide, and cyclic urea (B33335) linkers found that these variations in rigidity affected the binding affinity for different CA isoforms. unifi.it

The following table summarizes the inhibitory activity (Ki in nM) of selected 4-substituted benzenesulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.

| Compound | Substituent at para-position | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 1f | Pyrazolo[4,3-c]pyridine | < AAZ | > AAZ | - | - |

| 1g | Pyrazolo[4,3-c]pyridine | < AAZ | - | - | - |

| 1h | Pyrazolo[4,3-c]pyridine | < AAZ | - | - | - |

| 1k | Pyrazolo[4,3-c]pyridine | < AAZ | - | - | > AAZ |

| 7f | 4-trifluoromethylbenzenesulfonyl amino | - | - | 10.01 | - |

| 7e | - | - | - | < 20 | - |

| 7i | - | - | - | < 20 | - |

| 7k | - | - | - | < 20 | - |

| 7l | - | - | - | < 20 | - |

AAZ (Acetazolamide) is a standard CA inhibitor. Data sourced from multiple studies. mdpi.commdpi.com

Computational methods, particularly in silico docking, are powerful tools for elucidating the binding modes of this compound derivatives within the active site of carbonic anhydrases. These studies provide a molecular-level understanding of the interactions that govern inhibitor potency and selectivity, thereby guiding the rational design of new and improved inhibitors. nih.govmdpi.com

Docking studies have consistently shown that the sulfonamide group of these inhibitors coordinates with the catalytic Zn2+ ion in the active site. mdpi.com The benzene ring typically engages in van der Waals interactions with key residues such as Val121, Leu198, and Thr200. mdpi.com The substituents on the benzenesulfonamide ring can then form additional hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, which accounts for the differences in binding affinity and isoform selectivity. mdpi.com

For example, docking studies of benzenesulfonamide derivatives containing a thiazolidinone moiety revealed that this fragment plays a crucial role in binding to the active site of hCA IX by forming significant interactions with active site residues. nih.gov Similarly, molecular docking of N-substituted-β-d-glucosamine derivatives incorporating benzenesulfonamides predicted potential binding modes for the most potent inhibitors within the CA IX active site. mdpi.com These computational predictions are often used in conjunction with experimental data to build robust SAR models. unifi.it

In Vitro and In Vivo Evaluation of CA Inhibitors

The evaluation of this compound derivatives as CA inhibitors involves a combination of in vitro and in vivo studies.

In Vitro Evaluation:

Enzyme Inhibition Assays: The inhibitory potency of synthesized compounds against various CA isoforms is typically determined using enzyme inhibition assays. nih.gov A common method is the stopped-flow CO2 hydrase assay, which measures the catalytic activity of the enzyme. mdpi.com Another method involves monitoring the hydrolysis of 4-nitrophenyl acetate (B1210297) (4-NPA). nih.gov The results are often expressed as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) or Ki (the inhibition constant). mdpi.com

Binding Affinity Assays: Techniques like the fluorescent thermal shift assay (FTSA) and isothermal titration calorimetry (ITC) are used to measure the binding affinity of the compounds to different CA isoenzymes. nih.govmdpi.com FTSA, also known as differential scanning fluorimetry, quantifies the increase in protein stability upon ligand binding. mdpi.com

Cell-Based Assays: The biological activity of these inhibitors is also assessed in various cell lines. For instance, the viability of cancer cell lines that overexpress certain CA isoforms, such as human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231, can be measured using assays like the MTT assay. nih.govnih.gov This helps to determine the anti-proliferative effects of the inhibitors. nih.gov

3D Culture Models: To better mimic the tumor microenvironment, the efficacy of these compounds is also tested in 3D cancer cell cultures, such as tumor spheroids. nih.govnih.gov These models can provide more relevant information on the potential in vivo activity of the inhibitors. nih.gov

In Vivo Evaluation:

While the provided search results focus heavily on in vitro studies, the ultimate goal of developing these inhibitors is for in vivo applications. For example, some benzenesulfonamide derivatives have been investigated for their ability to lower intraocular pressure in animal models of glaucoma.

The following table presents the half-maximal effective concentration (EC50) values for selected compounds against different cancer cell lines, demonstrating their in vitro activity.

| Compound | Cell Line | EC50 (µM) |

| Compound 9 | U-87 (Glioblastoma) | Data not specified |

| MDA-MB-231 (Breast Cancer) | Data not specified | |

| PPC-1 (Prostate Cancer) | Data not specified | |

| Compound 21 | U-87 (Glioblastoma) | Data not specified |

| MDA-MB-231 (Breast Cancer) | Data not specified | |

| PPC-1 (Prostate Cancer) | Data not specified |

Data from a study on novel derivatives of 3-amino-4-hydroxybenzenesulfonamide. nih.govnih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

For any promising therapeutic agent, understanding its pharmacokinetic and pharmacodynamic properties is crucial for its development. For derivatives of this compound, these studies are essential to assess their potential as viable drug candidates.

In the early stages of drug discovery, in vitro ADME assays are employed to predict the pharmacokinetic behavior of compounds in vivo. For sulfonamide derivatives, these studies often focus on parameters such as solubility, permeability, and metabolic stability.

For instance, the parallel artificial membrane permeability assay (PAMPA) can be used to evaluate the passive absorption of these compounds. Metabolic stability is often assessed by incubating the compounds with liver microsomes and measuring their degradation over time. These studies help in identifying derivatives with favorable drug-like properties.

Following promising in vitro results, in vivo pharmacokinetic studies are conducted in animal models to understand how the drug is absorbed, distributed, metabolized, and excreted in a living organism. These studies involve administering the compound to animals (e.g., rats or mice) and then measuring the drug concentration in plasma and various tissues over time.

Key parameters determined from these studies include:

Cmax: The maximum concentration of the drug in the plasma.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of the total drug exposure over time.

t1/2 (Half-life): The time it takes for the drug concentration in the plasma to reduce by half.

These parameters provide a comprehensive picture of the drug's behavior in the body and are critical for determining appropriate dosing regimens for further preclinical and clinical studies.

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach maximum plasma concentration |

| AUC | Total drug exposure over time |

| t1/2 | Half-life of the drug |

Computational and Theoretical Studies of 4 Amino 3 Hydroxybenzenesulfonamide

Quantum-Chemical Studies

Quantum-chemical studies delve into the electronic behavior of molecules, providing fundamental data on structure, stability, and reactivity. For 4-amino-3-hydroxybenzenesulfonamide and its analogs, these studies have focused on understanding its tautomeric forms and electronic properties through methods like Density Functional Theory (DFT).

Tautomers are isomers of a compound that readily interconvert, and understanding their equilibrium is crucial in medicinal chemistry as different tautomers can exhibit varied biological activities. While specific studies on the tautomerism of this compound were not found, research on its isomer, 3-amino-4-hydroxybenzenesulfonamide (B74053), highlights the importance of this analysis. A quantum-chemical study of 3-amino-4-hydroxybenzenesulfonamide investigated the equilibrium between its neutral tautomeric forms using density functional theory. researchgate.net Such studies are critical because the ratio between tautomers can be influenced by factors like the solvent, temperature, and pH. researchgate.net The ability of amino-substituted heteroaromatic compounds to exist in different tautomeric forms, such as the amino and imino forms, is a key factor in their chemical behavior and biological function. researchgate.net

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. indexcopernicus.com It has been employed to study various benzenesulfonamide (B165840) compounds, providing insights into their optimized geometries, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). indexcopernicus.com

For instance, a study on aminobenzenesulfonamides used the DFT/B3LYP method with a 6-31G(d,p) basis set to calculate optimized structural parameters. indexcopernicus.com The calculated HOMO and LUMO energies are particularly important as they help to explain charge transfer within the molecule. indexcopernicus.com The MEP map reveals the negative regions of the molecule, which are susceptible to electrophilic attack. indexcopernicus.com Similar DFT calculations have been performed on related compounds, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid (AHNSA), to analyze atomic charge distributions, spin density, and electrostatic potential maps, further illustrating the utility of this method. journalirjpac.com A study on the isomer 3-amino-4-hydroxybenzenesulfonamide also utilized DFT calculations (B3LYP/aug-cc-pVDZ) to study the equilibrium between its tautomeric forms. researchgate.net

Table 1: Representative Optimized Structural Parameters for an Aminobenzenesulfonamide Calculated by DFT/B3LYP/6-31G(d,p) (Note: Data is illustrative for a related aminobenzenesulfonamide as presented in the source.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C6 | 1.400 | A(2,1,6) = 121.042 | D(4,5,6,10) = 179.958 |

| C2-C3 | 1.412 | A(3,2,8) = 116.699 | D(8,2,3,4) = 179.746 |

| C4-S11 | 1.780 | A(4,11,14) = 102.969 | D(5,4,11,12) = 144.459 |

| S11-N14 | 1.697 | A(12,11,13) = 104.184 | D(3,4,11,14) = 74.832 |

| C3-N17 | 1.375 | A(3,17,19) = 115.997 | D(4,3,17,18) = 24.362 |

| Data derived from a study on aminobenzenesulfonamides. indexcopernicus.com |

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques for predicting how a ligand, such as a derivative of this compound, might interact with a protein's binding site. These studies are fundamental to drug discovery and design.

The this compound scaffold and its derivatives have been investigated as inhibitors of various enzymes. Molecular docking studies help to elucidate the possible binding modes of these compounds within the active sites of target proteins.

Carbonic Anhydrases (CAs): Derivatives of the isomer 3-amino-4-hydroxybenzenesulfonamide have been studied as inhibitors of human carbonic anhydrases. mdpi.comnih.gov X-ray crystallography has even been used to determine the crystal structures of a derivative in complex with CAI and CAII, providing precise details of the ligand-protein interactions. nih.govvu.lt

12-Lipoxygenase (12-LOX): A medicinal chemistry campaign identified a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffold as a potent inhibitor of 12-LOX, an enzyme implicated in various diseases. nih.govnih.gov These studies are crucial for optimizing lead compounds to enhance their potency and selectivity. nih.gov

MDM2 Protein: In a study on related benzenesulfonamide-benzimidazole hybrids, molecular docking was used to evaluate the binding mode of the most active compounds within the active site of the MDM2 protein, a target in cancer therapy. mdpi.com

Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's chemical structure affect its biological activity. The this compound core provides a useful scaffold for such investigations. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate chemical structure with activity. For a series of novel benzenesulfonamide derivatives, QSAR models were developed that successfully predicted cytotoxic activity against various cancer cell lines. mdpi.com These models were statistically significant, explaining 75–86% of the variability in activity, and demonstrated predictive usefulness. mdpi.com

In a more direct SAR study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives targeting 12-LOX, specific structural modifications were found to significantly alter inhibitory potency. nih.gov For example, introducing a bromo or chloro group at the 4-position of a related scaffold improved activity, whereas a methoxy (B1213986) group led to reduced activity. nih.gov This information is invaluable for guiding the rational design of more effective inhibitors. mdpi.com

Table 2: Example of SAR Findings for Derivatives of a Benzenesulfonamide Scaffold against 12-Lipoxygenase

| Compound/Derivative | Modification | IC₅₀ (µM) | Outcome |

| 4-bromo derivative | Addition of Bromo group | 2.2 | ~2-fold improvement |

| 4-chloro derivative | Addition of Chloro group | 6.3 | Comparable activity |

| 4-methoxy analogue | Addition of Methoxy group | 22 | Reduced activity |

| Data derived from a study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives. nih.gov |

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be obtained by rotation about single bonds. This is crucial as a molecule's conformation often dictates its ability to bind to a biological target.

Applications in Advanced Materials and Specialized Fields

Dye Chemistry and Chromophores

4-Amino-3-hydroxybenzenesulfonamide serves as a crucial building block in the synthesis of various classes of dyes, lending its structural properties to the formation of vibrant and functional chromophores.

This compound is a well-established precursor for creating azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting aromatic rings. researchgate.netjocpr.comresearchgate.net A prominent example is its use in the synthesis of derivatives of Acid Alizarin Violet N. tandfonline.comumn.edutandfonline.com

The synthesis process typically involves a multi-step sequence:

Diazotization: The primary amino group (-NH₂) on the this compound molecule is converted into a diazonium salt. This reaction is usually carried out in an acidic solution with sodium nitrite (B80452). ekb.eg

Coupling: The resulting diazonium salt is then reacted with a coupling agent, such as 2-naphthol. tandfonline.comtandfonline.com This electrophilic substitution reaction forms the characteristic azo linkage, creating the final dye molecule.

This method allows for the creation of various derivatives of Acid Alizarin Violet N, such as those with aralkyl substituents on the sulfonamide nitrogen atom. tandfonline.com These dyes and their metal complexes (e.g., with chromium or cobalt) have found applications in dyeing materials like leather, wool, and synthetic polyamide fibers. tandfonline.com

Table 1: Azo Dye Synthesis Overview

| Step | Process | Key Reagents | Resulting Functional Group |

|---|---|---|---|

| 1 | Diazotization | Sodium Nitrite, Acid | Diazonium Salt (-N₂⁺) |

The compound is also a precursor in the synthesis of phenoxazine (B87303) dyes. nih.gov Phenoxazines are heterocyclic compounds that form the core structure of many dyes and have applications as fluorescent probes. google.comnih.gov The synthesis can be achieved through an eco-friendly biocatalytic process. researchgate.net

In this method, a laccase enzyme, such as one isolated from the fungus Cerrena unicolor, is used to catalyze the oxidative dimerization of this compound (or its sulfonic acid analog). researchgate.net This enzymatic reaction transforms the precursor into a water-soluble phenoxazine dye, such as 2-amino-3-oxo-3H-phenoxazine-8-sulfonic acid. researchgate.net This biocatalytic approach is considered a "green" alternative to traditional chemical synthesis methods, which often involve toxic reagents and high energy consumption. google.comresearchgate.net

Intermediate in Organic Synthesis for Complex Molecules

Beyond dye manufacturing, this compound is a versatile intermediate for building a wide array of complex organic molecules. Its functional groups—amine, hydroxyl, and sulfonamide—offer multiple reaction sites for chemical modification. tandfonline.comtandfonline.com

Researchers have used it as a starting material to create novel derivatives through various reactions:

Schiff Base Formation: The amino group can be condensed with aromatic aldehydes to form Schiff bases, which are compounds containing a C=N double bond. nih.govmdpi.com

Aminoketone Synthesis: It serves as a core for synthesizing different aminoketone fragments. mdpi.com

Pyrrolidine (B122466) Ring Formation: By reacting it with itaconic acid, a pyrrolidine ring can be constructed, leading to the formation of 1-(2-hydroxy-5-sulfamoylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. nih.gov

These transformations demonstrate the compound's utility as a scaffold, allowing chemists to introduce diverse chemical functionalities and build libraries of complex molecules for further study and application. mdpi.com

Precursors for New Pharmaceutical Development

The structural framework of this compound is of significant interest in medicinal chemistry. It serves as a lead compound and a foundational scaffold for the rational design and development of new therapeutic agents. mdpi.com